((S)-3-甲基-1-((S)-3-苯基-2-(吡嗪-2-甲酰胺)丙酰胺)丁基)硼酸

描述

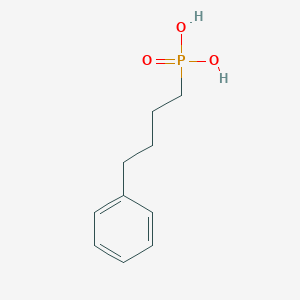

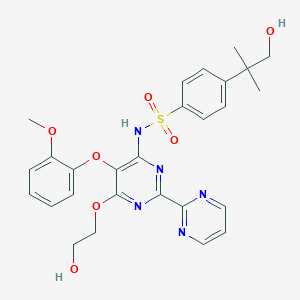

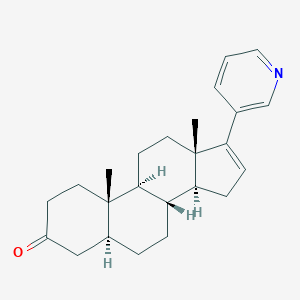

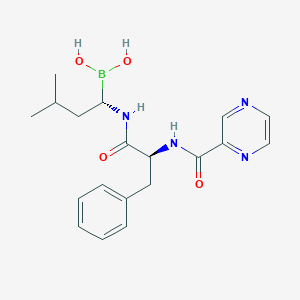

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is a chemical compound with the molecular formula C19H25BN4O4 . It has a molecular weight of 384.24 . This compound is a solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C19H25BN4O4 . For a more detailed structural analysis, techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used .

Physical and Chemical Properties Analysis

This compound has a predicted density of 1.214±0.06 g/cm3 . It is soluble in DMSO to a concentration of 50 mg/mL . The compound is stable under inert atmosphere and should be stored at -20°C .

科学研究应用

蛋白酶体抑制剂和稳定性研究

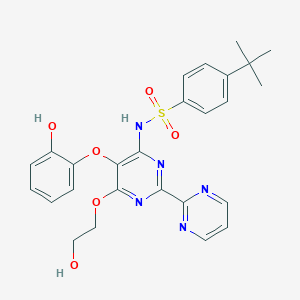

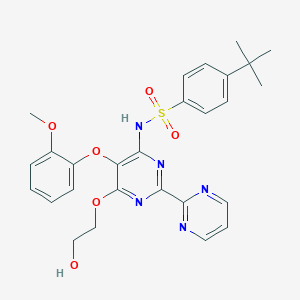

- 硼替佐米降解研究:该分子(称为硼替佐米)与 20S 蛋白酶体亚基结合,抑制其活性,用于治疗多发性骨髓瘤。一项关于硼替佐米在临床使用条件下降解的研究发现,它在 4°C 下可稳定保存一周。随着时间的推移,它会发生缓慢的氧化脱硼,这会部分使产物失活 (Bolognese 等,2009 年)。

在人体内的代谢

- 硼替佐米的代谢:在人血浆中研究了硼替佐米的代谢,发现氧化脱硼是主要的生物转化途径,产生各种代谢物。这种代谢通过人肝微粒体充分建模 (Pekol 等,2005 年)。

合成和标记

- 标记硼替佐米的合成:已经实现了硼替佐米的四种同位素标记形式的合成,展示了为研究目的生产这种蛋白酶体抑制剂的标记版本的方法 (Li 等,2007 年)。

抗分枝杆菌活性

- 抗分枝杆菌评估:合成了几种取代的吡嗪甲酰胺,包括与硼替佐米在结构上相关的化合物,并评估了它们的抗分枝杆菌活性。观察到对各种分枝杆菌菌株具有显着的疗效,有助于了解它们作为抗分枝杆菌剂的潜力 (Doležal 等,2009 年)。

衍生物研究

- 取代衍生物的合成:探索了取代的 N-苯基吡嗪-2-甲酰胺的合成,提供了对它们的生物活性和在包括农业和制药在内的各个领域的潜在应用的见解 (Doležal 等,2007 年)。

在植物培养中的引发

- 在水飞蓟培养中的引发:一项研究调查了吡嗪-2-羧酸的取代酰胺对水飞蓟培养物中黄酮木脂素产生的影响。与硼替佐米在结构上相关的化合物显示黄酮木脂素产量显着增加,揭示了它们在植物培养系统中作为引发剂的潜力 (Tumova 等,2005 年)。

安全和危害

This compound is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing off with soap and plenty of water in case of skin contact .

作用机制

Target of Action

It’s worth noting that boronic acids, a class of compounds to which (1s,2s)-bortezomib belongs, have been widely used in modern synthesis for the formation of c–c and c–heteroatom bonds .

Mode of Action

Boronic acids, like (1s,2s)-bortezomib, exhibit an exquisite reversible coordination profile that can be explored as a molecular construction tool featuring specific mechanisms to control the structure .

Biochemical Pathways

It’s known that boronic acids can be used in the construction of therapeutically useful bioconjugates, focusing on the molecular mechanisms that allow the use of these reagents as bioconjugation warheads, as central pieces of linker structures, and as functional payloads .

生化分析

Biochemical Properties

(1S,2S)-Bortezomib potently inhibits the 20S proteasome by targeting a threonine residue . This interaction with the proteasome plays a crucial role in its biochemical reactions.

Cellular Effects

(1S,2S)-Bortezomib disrupts the cell cycle, induces apoptosis, and inhibits NF-κB . These effects significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of (1S,2S)-Bortezomib involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its potent inhibition of the 20S proteasome.

属性

IUPAC Name |

[(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJABQQUPOEUTA-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647765 | |

| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132709-14-8 | |

| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。